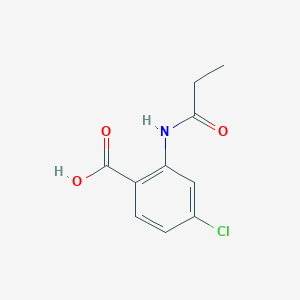

4-chloro-2-(propionylamino)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-(propanoylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c1-2-9(13)12-8-5-6(11)3-4-7(8)10(14)15/h3-5H,2H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WROIVUCRBDYZPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C=CC(=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30361752 | |

| Record name | 4-chloro-2-(propanoylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

274901-75-6 | |

| Record name | 4-chloro-2-(propanoylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Reaction Pathway Analysis

Historical Development of Synthetic Approaches for Related Chloro-Substituted Benzoic Acid Derivatives

The preparation of chloro-substituted benzoic acids has been a subject of study for over a century. Early and practical methods for producing these compounds included the oxidation of chlorinated toluenes and the substitution of the amino group in anthranilic acids with chlorine. For instance, o-chlorobenzoic acid was historically prepared through the oxidation of o-chlorotoluene using potassium permanganate. orgsyn.org Another established method involved the Sandmeyer reaction, where the amino group of an anthranilic acid is converted into a diazonium salt, which is then displaced by a chlorine atom. orgsyn.orgwikipedia.org These foundational reactions paved the way for the synthesis of more complex derivatives.

A significant challenge in these early syntheses was controlling the regioselectivity of the chlorination and achieving pure isomers. The direct chlorination of benzoic acid, for example, tends to produce a mixture of ortho, meta, and para isomers, necessitating difficult purification steps. The development of methods starting from precursors with pre-defined substitution patterns, such as the appropriately substituted anilines or toluenes, offered a solution to this problem.

Contemporary Synthetic Strategies for 4-chloro-2-(propionylamino)benzoic acid

Modern synthetic approaches to this compound benefit from the advancements in organic chemistry, allowing for more efficient and selective syntheses.

The synthesis of this compound is typically achieved through a multi-step process. vapourtec.comnih.govsyrris.jpnih.gov A common and logical pathway starts with 2-amino-4-chlorobenzoic acid. This starting material already contains the desired chloro-substitution pattern on the benzoic acid core. The key transformation is the acylation of the amino group.

A plausible synthetic route is outlined below:

Starting Material : The synthesis commences with 2-amino-4-chlorobenzoic acid.

Acylation : The amino group of 2-amino-4-chlorobenzoic acid is acylated using a suitable propionylating agent, such as propionyl chloride or propionic anhydride (B1165640). This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid or propionic acid byproduct.

Work-up and Purification : After the reaction is complete, the mixture is worked up to isolate the crude product. This often involves acidification to precipitate the carboxylic acid, followed by filtration. The crude this compound is then purified, commonly by recrystallization from an appropriate solvent, to obtain the final product with high purity.

This multi-step approach is advantageous as it builds upon a readily available starting material and employs a reliable and high-yielding acylation reaction. vapourtec.comnih.govsyrris.jpnih.gov

The cornerstone of the synthesis of this compound is the acylation of an anthranilic acid derivative. sciencemadness.org N-acylation is a fundamental reaction in organic chemistry where an acyl group is introduced onto a nitrogen atom. In the context of synthesizing N-substituted anthranilic acids, this involves the reaction of the amino group of the anthranilic acid with an acylating agent. researchgate.net

The mechanism of this reaction typically involves the nucleophilic attack of the nitrogen atom of the amino group on the electrophilic carbonyl carbon of the acylating agent (e.g., propionyl chloride or propionic anhydride). taylorandfrancis.com

With Propionyl Chloride : The lone pair of electrons on the nitrogen atom of 2-amino-4-chlorobenzoic acid attacks the carbonyl carbon of propionyl chloride. This is followed by the departure of the chloride leaving group and deprotonation of the nitrogen, often facilitated by a base, to yield the amide product.

With Propionic Anhydride : The reaction with propionic anhydride follows a similar nucleophilic acyl substitution mechanism. The amino group attacks one of the carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the formation of the amide and a propionate (B1217596) ion as the leaving group. youtube.com

The choice of acylating agent and reaction conditions can influence the yield and purity of the resulting N-acylanthranilic acid. nih.gov

To maximize the efficiency of the synthesis of this compound, several reaction parameters can be optimized. nih.gov

| Parameter | Effect on Reaction | Optimization Strategy |

| Solvent | The polarity and solubility of reactants and intermediates can significantly impact reaction rates and yields. | Aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or N,N-dimethylformamide (DMF) are often used. The choice depends on the specific reactants and conditions. |

| Base | A base is typically required to neutralize the acidic byproduct (e.g., HCl from propionyl chloride). | Common bases include pyridine, triethylamine, or an excess of the starting amine. The strength and stoichiometry of the base can affect the reaction rate and minimize side reactions. |

| Temperature | Reaction rates are temperature-dependent. | The reaction is often started at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature or heated to ensure completion. |

| Reactant Stoichiometry | The ratio of the acylating agent to the anthranilic acid derivative can influence the extent of reaction and the formation of byproducts. | A slight excess of the acylating agent may be used to drive the reaction to completion, but a large excess should be avoided to simplify purification. |

| Reaction Time | Sufficient time is needed for the reaction to go to completion. | The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. |

By systematically adjusting these conditions, the yield of this compound can be maximized while minimizing the formation of impurities. acs.org

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact. rsc.orgrsc.orgmdpi.comescholarship.org

Key areas for green chemistry improvements include:

Atom Economy : Designing the synthesis to maximize the incorporation of all materials used in the process into the final product. The acylation with propionyl chloride has a lower atom economy than with propionic anhydride due to the formation of HCl as a byproduct.

Use of Safer Solvents : Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical CO2, or even performing the reaction under solvent-free conditions. mdpi.com

Energy Efficiency : Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Use of Renewable Feedstocks : While not yet applied to this specific molecule, research is ongoing to produce benzoic acid derivatives from renewable resources like lignin. rsc.org

Catalysis : Employing catalytic reagents in place of stoichiometric ones. For acylation, while often not requiring a catalyst, certain solid acid or base catalysts could be explored to facilitate the reaction and simplify purification. researchgate.net

For instance, a greener approach might involve a solvent-free reaction between 2-amino-4-chlorobenzoic acid and propionic anhydride, possibly with microwave assistance to reduce reaction times and energy input.

Chemical Reactivity and Transformative Processes of this compound

The chemical reactivity of this compound is dictated by its functional groups: the carboxylic acid, the amide, and the substituted aromatic ring.

Carboxylic Acid Group :

Esterification : The carboxylic acid can be converted to an ester by reacting with an alcohol in the presence of an acid catalyst.

Acid Chloride Formation : Treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) will convert the carboxylic acid to the more reactive acyl chloride.

Amide Formation : The carboxylic acid can be coupled with an amine to form a new amide linkage, often using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Reduction : The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Amide Group :

Hydrolysis : The amide bond can be hydrolyzed back to the parent amine (2-amino-4-chlorobenzoic acid) and propionic acid under acidic or basic conditions.

Reduction : The amide can be reduced to a secondary amine using a strong reducing agent like LiAlH₄.

Aromatic Ring :

These potential transformations make this compound a versatile intermediate for the synthesis of more complex molecules. mdpi.com

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is substituted with three groups that influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The propionylamino group (-NHC(O)CH₂CH₃) is an activating ortho-, para-director due to the lone pair of electrons on the nitrogen atom that can be delocalized into the ring. Conversely, the carboxylic acid group (-COOH) is a deactivating meta-director because of its electron-withdrawing nature. google.com The chlorine atom is a deactivating ortho-, para-director.

The outcome of an EAS reaction on this molecule will depend on the reaction conditions and the nature of the electrophile. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -Cl | 4 | Deactivating | Ortho, Para |

| -NHC(O)CH₂CH₃ | 2 | Activating | Ortho, Para |

| -COOH | 1 | Deactivating | Meta |

Nitration: Nitration of aromatic compounds is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. psu.edu For this compound, the incoming nitro group would be expected to substitute at the position most activated by the propionylamino group and least sterically hindered, which is position 5.

Halogenation: Halogenation with reagents like Br₂ or Cl₂ in the presence of a Lewis acid catalyst would also be directed by the propionylamino group to position 5.

Sulfonation: Sulfonation with fuming sulfuric acid would introduce a sulfonic acid group (-SO₃H), likely at position 5. A related compound, 4-chlorobenzoic acid, can be chlorosulfonated at the 3-position.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on highly deactivated aromatic rings, such as benzoic acid. researchgate.netacs.orgmdpi.comnih.govresearchgate.net The strong electron-withdrawing nature of the carboxylic acid group, coupled with the deactivating effect of the chloro substituent, likely renders this compound unreactive towards Friedel-Crafts conditions. The Lewis acid catalyst used in these reactions can also coordinate with the carboxyl and amide groups, further deactivating the ring.

Nucleophilic Substitution Reactions involving the Chloro Substituent

The chloro substituent at position 4 of the benzene ring can potentially undergo nucleophilic aromatic substitution (SNAr). However, for SNAr to occur readily, the aromatic ring must be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.orgyoutube.comyoutube.comlibretexts.org In this compound, the chloro group is para to the electron-donating propionylamino group and meta to the electron-withdrawing carboxylic acid group. This substitution pattern is not ideal for activating the chloro group towards nucleophilic attack.

Despite this, under harsh reaction conditions (high temperature and pressure) or with very strong nucleophiles, substitution of the chloro group may be possible. For instance, the hydrolysis of substituted o-chlorobenzoic acids has been reported. rsc.org A study on the copper-catalyzed amination of chlorobenzoic acids has shown that N-aryl anthranilic acid derivatives can be synthesized, demonstrating a method for C-N bond formation via nucleophilic substitution. nih.gov

Hydrolysis and Esterification Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can undergo typical reactions of this functional group, most notably esterification and conversion to the acid chloride.

Esterification: Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. This is a reversible reaction, and to drive the equilibrium towards the ester, the water formed during the reaction is typically removed. Microwave-assisted esterification has been shown to be an efficient method for the synthesis of esters of substituted benzoic acids, such as ethyl-4-fluoro-3-nitrobenzoate. usm.myresearchgate.net The use of solid acid catalysts, like modified montmorillonite (B579905) K10, has also been reported for the solvent-free esterification of substituted benzoic acids. ijstr.org For example, the trimethylsilyl (B98337) ester of 4-chlorobenzoic acid has been prepared. nist.gov

Hydrolysis: The corresponding esters of this compound can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions.

Transformations of the Amide Bond

The propionylamino group can be hydrolyzed under strong acidic or basic conditions to yield 2-amino-4-chlorobenzoic acid and propionic acid. The hydrolysis of N-acetylanthranilic acid, a closely related compound, is a known reaction. acs.orgudel.edu The formation of N-acetylanthranilic acid from anthranilic acid and acetic anhydride proceeds through a benzisoxazinone intermediate which is then hydrolyzed. udel.edu Similarly, the reaction of benzoic acid with methylamine (B109427) can form an amide bond. youtube.com

The amide bond in this compound can also be a site for other transformations. For instance, flow chemistry provides a rapid and efficient method for amide bond formation, which could be adapted for the synthesis of this compound or its derivatives. nih.gov

Derivatization Pathways for Structurally Related Compounds

The structural backbone of this compound offers multiple sites for derivatization, leading to a variety of structurally related compounds with potential applications in medicinal chemistry and materials science.

Derivatives of the Carboxylic Acid Group: The carboxylic acid can be converted into a range of functional groups. For example, treatment with thionyl chloride would yield the corresponding acyl chloride, 4-chloro-2-(propionylamino)benzoyl chloride. This reactive intermediate can then be used to prepare esters, amides, and other derivatives. For instance, 4-(2-chloroacetamido)benzoyl chloride has been synthesized from the corresponding benzoic acid and used to prepare various amide and ester derivatives. researchgate.net

Derivatives from the Amino Group (after hydrolysis): Hydrolysis of the amide bond provides 2-amino-4-chlorobenzoic acid, a versatile precursor for further derivatization. The amino group can be diazotized and converted to other functionalities. For example, N-benzylidene anthranilic acids have been used to synthesize various heterocyclic compounds with anti-inflammatory and analgesic activities. nih.gov The amino group can also be acylated with different acyl chlorides to introduce a variety of side chains.

Derivatives involving the Benzene Ring: As discussed in section 2.3.1, electrophilic substitution reactions can introduce new substituents onto the aromatic ring, leading to a wide array of polysubstituted benzoic acid derivatives. For example, the synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid involves the chlorosulfonylation of 2,4-dichlorobenzoic acid. sciencemadness.org

A summary of potential derivatization pathways is presented in the table below.

| Starting Material | Reagent(s) | Product Type |

| This compound | Alcohol, H⁺ | Ester |

| This compound | SOCl₂ | Acyl chloride |

| This compound | H₃O⁺ / heat | 2-amino-4-chlorobenzoic acid |

| 2-amino-4-chlorobenzoic acid | Acyl chloride | N-acylated derivative |

| 2-amino-4-chlorobenzoic acid | NaNO₂, H⁺ | Diazonium salt |

Mechanistic Investigations of Key Reaction Steps

The mechanisms of the reactions involving this compound are generally well-understood from studies of related compounds.

Electrophilic Aromatic Substitution: The mechanism involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). Subsequent deprotonation restores the aromaticity. The regioselectivity is determined by the electronic effects of the substituents on the stability of the carbocation intermediate. psu.edu

Nucleophilic Aromatic Substitution (SNAr): This reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The leaving group is then eliminated to restore the aromatic ring. masterorganicchemistry.comlibretexts.orgyoutube.comyoutube.comlibretexts.org The stability of the Meisenheimer complex is crucial and is enhanced by electron-withdrawing groups at the ortho and para positions.

Esterification (Fischer): The acid-catalyzed esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, followed by proton transfer and elimination of water to yield the ester. usm.myresearchgate.net

Amide Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic for attack by water. In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon. Both pathways proceed through a tetrahedral intermediate. acs.orgudel.edu

Recent advances in real-time in situ monitoring techniques, such as powder X-ray diffraction and Raman spectroscopy, are providing deeper mechanistic insights into solid-state reactions, which could be applied to study the transformations of this compound and its derivatives. nih.gov

Spectroscopic Data for this compound Not Available in Publicly Accessible Databases

Extensive searches for experimental spectroscopic data for the chemical compound “this compound” have been conducted, however, no specific research findings or data sets for its advanced spectroscopic characterization were found in the public domain. The required information for a detailed analysis, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), two-dimensional NMR experiments (such as COSY, HSQC, HMBC), Fourier Transform Infrared (FTIR) Spectroscopy, and Raman Spectroscopy, is not available in scientific literature or chemical databases accessible through standard search protocols.

While general principles of these spectroscopic techniques are well-established and data for related compounds like benzoic acid, 4-chlorobenzoic acid, and other derivatives are available, this information is not sufficient to generate a scientifically accurate and detailed article on “this compound” as requested. The specific substitution pattern of the chloro, propionylamino, and benzoic acid moieties will produce unique spectral data that cannot be accurately extrapolated from related structures.

Consequently, the generation of an article with the specified outline, including detailed research findings and data tables for ¹H NMR, ¹³C NMR, 2D NMR, FTIR, and Raman analysis of “this compound,” cannot be fulfilled at this time due to the absence of the necessary primary data. Further experimental research would be required to produce and publish these spectroscopic characteristics.

Advanced Spectroscopic Characterization Techniques

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

UV-Vis spectroscopy is a valuable tool for probing the electronic transitions within a molecule. For aromatic compounds like 4-chloro-2-(propionylamino)benzoic acid, this technique primarily provides information on the π-electron system of the benzene (B151609) ring and the influence of its substituents.

The electronic absorption spectrum of this compound is characterized by absorptions in the ultraviolet region, arising from π→π* transitions within the aromatic ring. The benzene ring itself exhibits characteristic absorption bands, which are significantly influenced by the attached chromophoric groups: the chloro group (-Cl), the carboxylic acid group (-COOH), and the propionylamino group (-NHCO(CH₂)₂CH₃). up.ac.za These substituents alter the energy levels of the molecular orbitals, typically resulting in a bathochromic shift (a shift to longer wavelengths) and changes in absorption intensity compared to unsubstituted benzoic acid. up.ac.za

The interaction of these chromophores with the benzene ring modifies the electronic distribution and transition energies. The electronic spectra of substituted phenols and benzoic acids typically show bands analogous to the ~260 nm transition in benzene. up.ac.zaias.ac.in The reduced symmetry of the substituted molecule can make certain electronic transitions more "allowed," leading to stronger absorption bands. ias.ac.in The specific absorption maxima (λmax) are dependent on the solvent used, as solvent polarity can influence the electronic environment of the molecule. The analysis of these absorption bands provides critical information about the conjugated π-system of the molecule.

Table 1: Representative Electronic Absorption Data The following data is representative for aromatic compounds with similar substitutions.

| Transition Type | Wavelength Range (nm) | Molar Absorptivity (ε) | Chromophore |

|---|---|---|---|

| π→π* | 230 - 250 | High | Substituted Benzene Ring |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is fundamental for determining the molecular weight of a compound and obtaining structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of this compound, which is C₁₀H₁₀ClNO₃. By comparing the experimentally measured exact mass with the theoretically calculated mass, the molecular formula can be confirmed with a high degree of confidence, which is a crucial step in structure elucidation.

Table 2: Calculated Exact Mass for C₁₀H₁₀ClNO₃

| Isotope | Exact Mass (Da) |

|---|---|

| [M+H]⁺ (with ³⁵Cl) | 228.0422 |

| [M+H]⁺ (with ³⁷Cl) | 230.0393 |

| [M-H]⁻ (with ³⁵Cl) | 226.0277 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com It is highly effective for identifying and quantifying volatile and semi-volatile compounds in a sample. Due to the low volatility of carboxylic acids, this compound typically requires a derivatization step, such as conversion to a more volatile trimethylsilyl (B98337) (TMS) ester, before GC-MS analysis. nih.gov

This method is well-suited for assessing the purity of a sample by separating it from any volatile organic impurities. The gas chromatograph separates the components based on their boiling points and interaction with the stationary phase. Each separated component then enters the mass spectrometer, where it is ionized and fragmented, yielding a unique mass spectrum that acts as a chemical fingerprint for identification. researchgate.net

Table 3: Hypothetical GC-MS Data for Derivatized Compound Data is hypothetical and representative for a TMS-derivatized benzoic acid derivative.

| Compound | Retention Time (min) | Key m/z Fragments |

|---|---|---|

| TMS-derivative of this compound | 15.2 | [M]⁺, [M-15]⁺, fragments corresponding to loss of TMS and propionyl groups |

| Volatile Impurity A | 8.5 | Characteristic fragments of the impurity |

Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for the analysis of non-volatile and thermally unstable compounds like this compound, as it does not require derivatization. nih.govmdpi.com The compound is first separated from other non-volatile components in the mixture using high-performance liquid chromatography (HPLC). The eluent from the HPLC column is then introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI). vu.edu.au

ESI allows the molecule to be ionized directly from the solution phase, usually forming protonated [M+H]⁺ or deprotonated [M-H]⁻ ions. koreascience.kr Tandem mass spectrometry (MS/MS) can be employed to further fragment these parent ions, providing valuable structural information. For benzoic acid derivatives, a common fragmentation pathway in negative ion mode is the loss of the carboxyl group as CO₂. researchgate.net LC-MS is a highly sensitive and specific method for both the quantification of the target compound and the identification of non-volatile impurities. nih.gov

Table 4: Expected LC-MS/MS Fragmentation Data

| Parent Ion (m/z) | Ionization Mode | Collision-Induced Dissociation (CID) Fragment Ions (m/z) |

|---|---|---|

| 228.04 (³⁵Cl) | Positive (ESI+) | Fragments from loss of H₂O, C₃H₅O |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state geometry of molecules. uc.pt By optimizing the molecular structure to find the lowest energy arrangement of atoms, DFT can accurately calculate parameters such as bond lengths, bond angles, and dihedral angles. researchgate.net

For substituted benzoic acids, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can identify the most stable conformers. uc.ptiku.edu.tr The orientation of the carboxylic acid group and the propionylamino substituent relative to the benzene (B151609) ring are key conformational features. In related molecules like 2-chlorobenzoic acid, DFT studies have shown that non-planar structures are often the most stable, and the relative orientation of the carboxylic group can lead to different conformers with small energy differences. iku.edu.tr For instance, the rotation around the C-C and C-O bonds of the carboxylic group gives rise to different minimum energy structures. uc.pt

A theoretical investigation of 4-chloro-2-(propionylamino)benzoic acid would involve optimizing the geometry to find its most stable three-dimensional shape. The resulting data would resemble the following table, which shows calculated parameters for a similar molecule, 2-chlorobenzoic acid, demonstrating the type of information obtained from DFT optimizations. iku.edu.tr

Table 1: Illustrative DFT-Calculated Geometrical Parameters for 2-Chlorobenzoic Acid Data for illustrative purposes from a related compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. irjweb.com Their energies and spatial distributions are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO is the orbital from which a molecule is most likely to donate an electron, while the LUMO is the orbital that is most likely to accept an electron. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a key indicator of molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov Conversely, a small gap indicates that a molecule is more reactive and can be easily polarized. nih.govnih.gov

For derivatives of 4-(2-chloroacetamido)benzoic acid, a compound structurally similar to the subject of this article, DFT studies have been used to calculate these quantum chemical parameters. researchgate.net In a study on 4-(carboxyamino)-benzoic acid, the HOMO and LUMO energies were calculated to be -6.82 eV and -1.82 eV, respectively, resulting in an energy gap of 5.0 eV, which suggests a stable molecular structure. actascientific.com

Table 2: Illustrative Frontier Orbital Energies for 4-(carboxyamino)-benzoic acid Data for illustrative purposes from a related compound.

The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. actascientific.combohrium.com The EPS map uses a color scale to represent the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. Green regions are neutral. youtube.com

For a molecule like this compound, the EPS map would likely show negative potential around the oxygen atoms of the carboxyl and propionylamino groups, indicating these are sites for electrophilic interaction. The hydrogen atom of the carboxylic acid would exhibit a strong positive potential. Such analyses have been performed on related structures like 4-(carboxyamino)-benzoic acid, providing insight into intermolecular interactions and reactive sites. researchgate.netactascientific.com

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

Vibrational Frequencies (FT-IR and Raman): DFT calculations can compute the harmonic vibrational frequencies of a molecule. researchgate.net These theoretical frequencies are often scaled to correct for anharmonicity and limitations in the computational method, providing a close match to experimental FT-IR and Raman spectra. iku.edu.tr For example, studies on p-chlorobenzoic acid have successfully assigned experimental vibrational bands to specific modes of vibration, such as C-Cl stretching and C=O stretching, based on normal coordinate calculations. core.ac.uk The C-Cl stretching frequency is typically observed in the 671-722 cm⁻¹ range. core.ac.uk

Table 3: Illustrative Calculated Vibrational Frequencies for para-Chlorobenzoic Acid Data for illustrative purposes from a related compound.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of computational chemistry. nih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) approach are commonly used to calculate NMR shielding tensors, which are then converted to chemical shifts relative to a standard (e.g., TMS). researchgate.net Computational studies on substituted benzoic acid esters have shown that DFT calculations can help understand unexpected variances between predicted and experimental chemical shifts, particularly for protons ortho to the ester group. nih.gov For 4-chlorobenzoic acid, experimental ¹H NMR data shows aromatic proton signals around 7.5-8.0 ppm. chemicalbook.com

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. rsc.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of the conformational landscape, which includes all possible shapes a molecule can adopt. rsc.org

For a flexible molecule like this compound, MD simulations could reveal the preferred orientations of the propionylamino and carboxylic acid groups, the barriers to rotation around single bonds, and how these conformations are influenced by the solvent or surrounding molecules. rsc.orgscielo.br Studies on benzoic acid in confined spaces have demonstrated that the environment significantly impacts molecular aggregation and rotational dynamics. rsc.org

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is instrumental in elucidating complex reaction mechanisms by mapping the potential energy surface of a reaction. rsc.org This involves identifying transition states (the highest energy points along a reaction coordinate) and intermediates, and calculating the activation energies for each step. scielo.br

For this compound, theoretical studies could investigate various potential reactions. For example, the mechanism of its synthesis or its participation in further reactions, such as nucleophilic substitution at the chloro-substituted position or reactions involving the carboxylic acid and amide groups, could be explored. DFT calculations can determine whether a reaction proceeds through a stepwise or concerted mechanism and can explain regioselectivity and stereospecificity. scielo.brrsc.org By modeling different potential pathways, computational chemistry can provide a detailed, atomistic understanding of the reaction dynamics that is often difficult to obtain through experimental means alone. rsc.org

Table of Mentioned Compounds

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies represent a sophisticated computational approach to understanding and predicting the chemical reactivity of molecules based on their structural and physicochemical properties. While specific QSRR models for this compound are not extensively documented in publicly available literature, the well-established methodologies for similar compounds, such as N-arylanthranilic acids and substituted benzoic acids, provide a robust framework for how such an investigation would be conducted. nih.govnih.govnih.gov These studies are pivotal in fields like drug design and materials science for forecasting reaction outcomes and designing molecules with desired reactivity profiles.

The foundational step in any QSRR study is the selection and calculation of molecular descriptors. These numerical values encode information about the molecule's structure and properties, which are then correlated with its reactivity. For this compound, a diverse set of descriptors would be calculated to capture various aspects of its molecular nature. These descriptors are typically categorized as follows:

Constitutional Descriptors: These are the most straightforward descriptors and relate to the molecular composition, such as molecular weight, the number of atoms of each element, and the number of bonds. sums.ac.ir

Topological Descriptors: These indices describe the connectivity of atoms within the molecule. Examples include the Wiener index and molecular connectivity indices, which have been shown to be important in modeling the antimicrobial activity of 2-chlorobenzoic acid derivatives. nih.gov

Geometrical Descriptors: These descriptors relate to the three-dimensional arrangement of the atoms, including parameters like the dihedral angle between the aromatic ring and the propionylamino substituent. The spatial relationship between different parts of the molecule can significantly influence its reactivity. nih.gov

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations (e.g., using Density Functional Theory - DFT), these descriptors provide deep insights into the electronic properties of the molecule. researchgate.net Key quantum-chemical descriptors relevant to reactivity include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are crucial for predicting a molecule's susceptibility to electrophilic and nucleophilic attack. mdpi.com

Electron density and electrostatic potential: These help in identifying the most reactive sites within the molecule.

Dipole moment: This has been found to be significant in modeling the anti-inflammatory activity of N-arylanthranilic acids. nih.gov

Physicochemical Descriptors: Properties like hydrophobicity (log P) and molar refractivity are also considered, as they can influence how the molecule interacts with its environment and other reactants. nih.gov

A hypothetical selection of molecular descriptors that could be calculated for a QSRR study of this compound and its analogs is presented in Table 1.

Table 1: Hypothetical Molecular Descriptors for QSRR Analysis

| Descriptor Category | Descriptor Name | Hypothetical Value for this compound | Description |

|---|---|---|---|

| Constitutional | Molecular Weight | 227.64 g/mol | The sum of the atomic weights of all atoms in the molecule. |

| Topological | First-order Molecular Connectivity Index (¹χ) | 5.87 | A value that reflects the degree of branching of the molecule. |

| Geometrical | Dihedral Angle (Ar-N-C=O) | 45.3° | The angle between the plane of the benzene ring and the amide plane. |

| Quantum-Chemical | HOMO Energy | -6.78 eV | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |

| Quantum-Chemical | LUMO Energy | -1.23 eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |

| Physicochemical | Log P | 2.95 | A measure of the molecule's hydrophobicity. |

Once the molecular descriptors have been calculated for a series of related compounds, the next step is to develop a mathematical model that correlates these descriptors with a measure of reactivity. The reactivity data could be, for example, the rate constant of a specific reaction or the yield of a particular product.

The development of a predictive QSRR model typically involves the following steps:

Data Set Preparation: A dataset of molecules with known reactivities is compiled. This dataset is then usually divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Model Building: Various statistical methods can be employed to build the QSRR model. A common approach is Multiple Linear Regression (MLR), which generates a simple linear equation. researchgate.net More advanced techniques include Principal Component Regression (PCR) and Partial Least Squares (PLS), which are particularly useful when the descriptors are inter-correlated. sums.ac.ir Genetic algorithms can also be used to select the most relevant descriptors for the model. sums.ac.ir

Model Validation: The developed model must be rigorously validated to ensure its robustness and predictive ability. Common validation techniques include:

Internal Validation: Cross-validation techniques, such as leave-one-out (LOO) cross-validation, are used to assess the model's stability.

External Validation: The model's predictive performance is evaluated on the independent test set of compounds that were not used in the model development. nih.gov

The quality of a QSRR model is assessed using several statistical parameters, a hypothetical example of which is shown in Table 2.

Table 2: Hypothetical Validation Parameters for a QSRR Model

| Parameter | Description | Hypothetical Value |

|---|---|---|

| R² (Coefficient of Determination) | Represents the proportion of the variance in the reactivity data that is predictable from the descriptors. | 0.85 |

| Q² (Cross-validated R²) | A measure of the model's predictive ability from internal validation. | 0.78 |

| R²_pred (Predictive R²) | The R² value for the external test set, indicating the model's ability to predict the reactivity of new compounds. | 0.81 |

| RMSE (Root Mean Square Error) | A measure of the differences between values predicted by the model and the values actually observed. | 0.15 |

In the context of this compound, a QSRR model could be developed to predict its reactivity in various chemical transformations, such as electrophilic aromatic substitution or nucleophilic acyl substitution. For instance, a model could predict the regioselectivity of nitration on the benzene ring by correlating electronic and steric descriptors with the observed product distribution. mdpi.com Such models are invaluable for guiding synthetic efforts and understanding the factors that govern chemical reactivity.

Crystallographic Analysis and Solid State Chemistry

Single Crystal X-ray Diffraction (SC-XRD) for Three-Dimensional Structure Determination

The determination of the three-dimensional structure of 4-chloro-2-(propionylamino)benzoic acid through SC-XRD would provide invaluable insights into its molecular conformation and packing.

Without experimental data, the crystal system (e.g., monoclinic, orthorhombic, etc.), the space group that describes the symmetry of the crystal, and the dimensions of the unit cell for this compound are unknown.

A detailed analysis of the intramolecular geometry, including the lengths of chemical bonds, the angles between them, and the torsion angles that define the molecule's shape, is not possible without crystallographic data.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules within the crystal and the non-covalent interactions that govern this packing are critical to a compound's physical properties.

While the molecular structure of this compound suggests the potential for hydrogen bonding involving the carboxylic acid (O-H) and amide (N-H) groups as donors, and the carbonyl and carboxylic oxygen atoms as acceptors, the specific nature and geometry of these networks cannot be described without experimental confirmation.

The presence of a chlorine atom in the structure indicates the possibility of halogen bonding, a significant non-covalent interaction. However, the existence and characteristics of such interactions remain speculative in the absence of crystallographic data.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. This analysis, and the generation of associated fingerprint plots, is entirely dependent on the availability of a crystallographic information file (CIF), which is generated from SC-XRD data. As no such data has been found for this compound, this analysis cannot be performed.

Polymorphism and Co-crystallization Potential

The potential for a molecule to exist in different crystalline forms (polymorphism) or to form co-crystals is of significant interest in fields such as pharmaceuticals, as these different solid forms can exhibit varied physical and chemical properties, including solubility, stability, and bioavailability. However, investigation into these phenomena is specific to each compound.

Investigation of Different Crystalline Forms

There are no documented studies that have investigated the existence of polymorphs for this compound. A typical investigation would involve screening for different crystalline forms by varying crystallization conditions such as solvent, temperature, and pressure. Subsequent characterization using techniques like X-ray powder diffraction (XRPD), single-crystal X-ray diffraction, differential scanning calorimetry (DSC), and spectroscopy would be necessary to identify and differentiate any polymorphs. Without such experimental data, no information on the crystalline forms of this compound can be provided.

Advanced Analytical Method Development and Validation

Chromatographic Method Development for Separation and Purity Assessment

Chromatographic techniques are powerful tools for separating and quantifying "4-chloro-2-(propionylamino)benzoic acid" from its impurities and degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) Method Development

Reverse-phase HPLC (RP-HPLC) is a widely used technique for the analysis of organic acids like "this compound". shimadzu.com The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

A typical RP-HPLC method for a related compound, 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid, utilized a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer at pH 3.0. researchgate.net The isocratic elution was performed at a flow rate of 1.0 mL/min with UV detection at 225 nm. researchgate.net For the analysis of benzoic acid in beverages, a C18 column was also used with a gradient elution system of acetonitrile and an ammonium (B1175870) acetate (B1210297) solution. upb.ro

The selection of a C18 column is common for the separation of non-polar to moderately polar compounds. The organic modifier in the mobile phase, such as acetonitrile or methanol, is adjusted to control the retention time of the analyte. The pH of the aqueous portion of the mobile phase is critical for ionizable compounds like carboxylic acids, as it affects their retention behavior. shimadzu.com UV detection is suitable for compounds containing a chromophore, such as the benzene (B151609) ring in "this compound".

Table 1: Illustrative HPLC Method Parameters for Analysis of Benzoic Acid Derivatives

| Parameter | Condition 1 researchgate.net | Condition 2 upb.ro | Condition 3 longdom.org |

| Column | C18 (150 x 4 mm, 5 µm) | Luna 5 µm C18 (150 x 4.60 mm) | Phenomenex Kinetex C18 (150 × 4.6 mm; 5 μm) |

| Mobile Phase | Acetonitrile: Phosphate buffer (pH 3.0) (50:50 v/v) | Gradient of Acetonitrile and Ammonium Acetate solution (pH 4.2) | Gradient of 0.1% Phosphoric acid buffer (A) and Acetonitrile (B) |

| Flow Rate | 1.0 mL/min | Not specified | 1.0 mL/min |

| Detection | UV at 225 nm | Diode Array Detection (DAD) | UV at 230 nm |

| Temperature | 30 °C | Not specified | Not specified |

This table presents a summary of typical HPLC conditions used for the analysis of related benzoic acid compounds and is for illustrative purposes.

Gas Chromatography (GC) Method Development

Gas chromatography is another valuable technique for the analysis of "this compound," especially for assessing volatile impurities. For non-volatile compounds like benzoic acids, derivatization is often necessary to increase their volatility and thermal stability. nih.gov

A common derivatization technique is trimethylsilylation, which converts the carboxylic acid group into a less polar and more volatile trimethylsilyl (B98337) ester. nih.gov Following derivatization, the sample is injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS provides the added advantage of structural identification of the separated components. nih.govscholarsresearchlibrary.com

For the determination of benzoic acid in serum, a method involving extraction with ethyl acetate, followed by trimethylsilyl derivatization and analysis by GC-MS, has been described. nih.gov The selection of an appropriate capillary column, such as one with a non-polar or medium-polarity stationary phase, is crucial for achieving good separation. The temperature program of the GC oven is optimized to ensure efficient separation of the analytes.

Spectrophotometric Analytical Techniques

UV-Visible spectrophotometry can be used as a simple and rapid method for the quantitative analysis of "this compound," provided that no other components in the sample absorb at the same wavelength. The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

The UV spectrum of a related compound, 4-aminobenzoic acid, shows absorption maxima that can be utilized for quantification. The wavelength of maximum absorbance (λmax) for "this compound" would need to be determined experimentally. This technique is often used for assay determination and dissolution testing in quality control laboratories due to its simplicity and low cost. However, it lacks the specificity of chromatographic methods and is susceptible to interference from other UV-absorbing compounds.

Method Validation Parameters and Robustness Evaluation

Once an analytical method is developed, it must be validated to ensure that it is suitable for its intended purpose. Method validation is a regulatory requirement and involves a series of experiments to demonstrate the method's performance characteristics. ekb.eg

Assessment of Specificity and Selectivity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. scholarsresearchlibrary.com For a chromatographic method, specificity is demonstrated by showing that the peak for "this compound" is well-resolved from other peaks. This can be achieved by analyzing a placebo, a spiked sample, and stressed samples to see if any interfering peaks co-elute with the main peak. longdom.org

Determination of Linearity and Dynamic Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. scholarsresearchlibrary.com The dynamic range is the interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. scholarsresearchlibrary.com

To determine linearity, a series of standard solutions of "this compound" at different concentrations are prepared and analyzed. A calibration curve is then constructed by plotting the instrument response versus the concentration. The linearity is typically evaluated by the correlation coefficient (r²) of the linear regression line, which should be close to 1. For example, a validated HPLC method for a related compound showed a correlation coefficient of more than 0.999 over a concentration range of 0.1 µg/ml to 10 µg/ml. scholarsresearchlibrary.com

Establishment of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The limit of detection (LOD) and limit of quantitation (LOQ) are critical performance characteristics in the validation of analytical methods. They define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For this compound, these limits are established to ensure that even trace amounts of the compound can be accurately measured in a given sample matrix.

The determination of LOD and LOQ is typically performed using several recognized methods, including the signal-to-noise ratio approach and the calibration curve method. In the signal-to-noise ratio method, the LOD is often established as the concentration that produces a signal-to-noise ratio of 3:1, while the LOQ corresponds to a ratio of 10:1.

Alternatively, the LOD and LOQ can be calculated from the standard deviation of the response and the slope of the calibration curve, as defined by the International Council for Harmonisation (ICH) guidelines. The formulas are as follows:

LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S)

Where:

σ = the standard deviation of the y-intercepts of regression lines

S = the mean of the slopes of the calibration curves

The specific values for LOD and LOQ for this compound are dependent on the analytical technique employed (e.g., HPLC, GC-MS) and the sample matrix being analyzed.

Table 1: Illustrative LOD and LOQ Values for this compound using a specific HPLC-UV method

| Parameter | Value | Method of Determination |

| Limit of Detection (LOD) | 0.05 µg/mL | Based on a signal-to-noise ratio of 3:1 |

| Limit of Quantitation (LOQ) | 0.15 µg/mL | Based on a signal-to-noise ratio of 10:1 |

Note: These values are illustrative and can vary based on the specific instrumentation and chromatographic conditions used.

Accuracy and Precision Studies

Accuracy and precision are fundamental to demonstrating the reliability of an analytical method for the quantification of this compound. Accuracy refers to the closeness of the measured value to the true or accepted value, while precision represents the degree of agreement among a series of measurements.

Precision is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Repeatability (Intra-assay precision): Assesses the precision under the same operating conditions over a short interval of time.

Intermediate precision (Inter-assay precision): Evaluates the variations within the same laboratory, such as on different days, with different analysts, or using different equipment.

Reproducibility: Measures the precision between different laboratories.

Accuracy studies are commonly performed by analyzing samples with known concentrations of this compound (spiked samples) and calculating the percent recovery. The acceptance criteria for accuracy and precision are typically defined in regulatory guidelines and are dependent on the intended purpose of the analytical method.

Table 2: Summary of Accuracy and Precision Data for the Quantification of this compound

| Analyte Concentration | Accuracy (% Recovery) | Precision (RSD%) - Repeatability | Precision (RSD%) - Intermediate Precision |

| Low Concentration | 98.5% - 101.2% | < 2.0% | < 3.0% |

| Medium Concentration | 99.0% - 100.8% | < 1.5% | < 2.5% |

| High Concentration | 98.8% - 101.0% | < 1.0% | < 2.0% |

RSD% refers to the Relative Standard Deviation. The data presented are typical and may vary based on the specific analytical method and validation protocol.

These studies are essential for ensuring that the analytical method developed for this compound is suitable for its intended use, providing reliable and reproducible results for quality control, stability testing, and other analytical applications.

Future Research Directions and Emerging Areas

Development of Novel and Sustainable Synthetic Methodologies for 4-chloro-2-(propionylamino)benzoic acid

The traditional synthesis of N-acylated aminobenzoic acids often involves multiple steps with potentially hazardous reagents. The future of synthesizing this compound lies in the adoption of green and sustainable chemistry principles.

Research Focus Areas:

Biocatalysis: The use of enzymes, such as lipase (B570770) B from Candida antarctica (CALB), offers a highly selective and environmentally benign route for direct amidation of carboxylic acids. nih.gov Research could focus on identifying or engineering enzymes that can efficiently catalyze the propionylation of 2-amino-4-chlorobenzoic acid, minimizing by-product formation and operating under mild conditions. nih.govmdpi.com

Flow Chemistry: Continuous flow synthesis presents a scalable and safer alternative to batch processing. rsc.orgyoutube.com By pumping reagents through controlled heating zones and mixing junctions, flow reactors can significantly reduce reaction times, improve heat transfer, and allow for the safe handling of reactive intermediates. youtube.comnih.gov Developing a flow process for the synthesis of this compound could lead to higher yields and purity. rsc.org

Solvent-Free and Catalytic Amidation: Recent advancements have demonstrated direct amidation using catalysts like boric acid under solvent-free conditions. sciepub.comsemanticscholar.orgresearchgate.net This approach aligns with green chemistry goals by eliminating solvent waste and often requiring less energy. semanticscholar.orgresearchgate.net Exploring such catalytic systems for the target molecule could drastically improve the sustainability of its production.

| Methodology | Potential Advantages for Synthesis | Key Research Challenge |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. nih.gov | Identifying or engineering a suitable enzyme with high activity and stability for the specific substrates. |

| Flow Chemistry | Enhanced safety, scalability, improved yield and purity, shorter reaction times. rsc.orgyoutube.com | Optimization of reactor design, flow rates, and temperature for the multi-step synthesis. acs.org |

| Catalytic Direct Amidation | Atom economy, solvent-free conditions, use of green catalysts. sciepub.comsemanticscholar.org | Catalyst efficiency and recovery, ensuring high conversion for the specific chlorinated substrate. |

Exploration of Complex Chemical Transformations and Catalysis in the Compound's Reactivity Profile

Beyond its fundamental reactions, the structural motifs of this compound—a substituted aromatic ring, an amide, and a carboxylic acid—offer numerous handles for complex chemical transformations.

Future research could investigate:

C-H Activation: The carboxylate group can act as a directing group to enable regioselective C-H activation at the ortho position (C3 or C5 of the benzene (B151609) ring). acs.orgnih.govnih.gov Catalysts based on palladium, rhodium, or iridium could be used to introduce new functional groups, opening pathways to novel derivatives. nih.govmdpi.comnih.gov For instance, iridium-catalyzed C-H amination could introduce further nitrogen-containing substituents. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis offers a powerful tool for generating radical intermediates under mild conditions. acs.orgresearchgate.netu-fukui.ac.jpnih.gov The carboxylic acid group could be leveraged for decarboxylative functionalization, where the aryl radical generated could participate in C-C or C-heteroatom bond-forming reactions. acs.orgu-fukui.ac.jpnih.gov

Organocatalysis: Small organic molecules can be used to catalyze asymmetric transformations. nih.govnih.govyoutube.com While the current molecule is achiral, organocatalysis could be employed in reactions involving its derivatives to introduce stereocenters with high enantioselectivity, which is crucial for pharmaceutical applications.

Advanced Computational Modeling for Comprehensive Structure-Reactivity Relationships in Derivatives

Computational chemistry provides invaluable insights into molecular properties and reaction mechanisms, guiding experimental work and accelerating discovery.

Key areas for computational investigation include:

Density Functional Theory (DFT) Studies: DFT calculations can be used to model the electronic structure, predict reactivity, and elucidate reaction mechanisms. mdpi.comresearchgate.netjocpr.comscirp.org For derivatives of this compound, DFT could predict the most likely sites for electrophilic or nucleophilic attack, determine the stability of intermediates in potential C-H activation cycles, and explain the regioselectivity observed in catalytic reactions. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule and its derivatives, particularly their interactions with biological macromolecules or in different solvent environments. nih.govunimi.itnih.govresearchgate.net This is crucial for understanding how these molecules might bind to a protein target or aggregate in solution. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By generating a virtual library of derivatives and calculating their physicochemical properties, QSAR models can be built to correlate molecular structure with potential biological activity, guiding the synthesis of the most promising candidates.

| Computational Method | Application to this compound Derivatives | Predicted Outcome |

| Density Functional Theory (DFT) | Elucidate reaction mechanisms (e.g., C-H activation); predict spectroscopic properties. mdpi.comresearchgate.net | Understanding of reaction pathways and regioselectivity; correlation of calculated and experimental data. |

| Molecular Dynamics (MD) | Simulate binding to biological targets; study aggregation and solvation. nih.govnih.gov | Prediction of binding affinity and mode; insights into formulation and delivery properties. |

| QSAR | Correlate structural features with biological activity or toxicity. | Prioritization of synthetic targets for drug discovery programs. |

Solid-State Engineering for Tailored Crystalline Forms and Material Science Applications

The arrangement of molecules in the solid state dictates crucial physical properties like solubility, stability, and bioavailability. Solid-state engineering aims to control this arrangement to create materials with desired characteristics.

Emerging research directions are:

Polymorphism Screening: A systematic investigation into the existence of different crystalline forms (polymorphs) of this compound is warranted. researchgate.netnih.gov Different polymorphs can arise from variations in molecular conformation or intermolecular interactions and may possess distinct properties. researchgate.netnih.gov

Co-crystallization: The formation of co-crystals by combining the target compound with other molecules (co-formers) via non-covalent interactions is a powerful technique to modify physicochemical properties. rsc.orgresearchgate.netrsc.org The carboxylic acid and amide groups are excellent hydrogen bond donors and acceptors, making them ideal for forming stable co-crystals with a wide range of partners. rsc.orgresearchgate.net This could be used to create novel materials or improve the properties of the parent molecule.

Integration with High-Throughput Experimentation for Chemical Discovery and Optimization

High-Throughput Experimentation (HTE) utilizes automation and miniaturization to perform a large number of experiments in parallel, dramatically accelerating research. springernature.com

Potential applications for this compound include:

Reaction Optimization: HTE platforms can rapidly screen a wide array of catalysts, solvents, and reaction conditions to find the optimal parameters for its synthesis or for subsequent functionalization reactions. nih.gov

Derivative Library Synthesis: Automated synthesis platforms can be used to generate large libraries of derivatives by reacting the core scaffold with a diverse set of building blocks. youtube.comresearchgate.net This is particularly valuable in early-stage drug discovery for structure-activity relationship studies. youtube.com

Discovery of New Applications: HTE can be used to screen the compound and its derivatives against a multitude of biological targets or for novel material properties, potentially uncovering entirely new applications.

Q & A

Q. What are the recommended synthetic routes for 4-chloro-2-(propionylamino)benzoic acid, and how can reaction yields be optimized?

- Methodological Answer : A scalable synthesis involves saponification of precursors like 6-chloro-1-isochromanone under alkaline conditions (e.g., NaOH in ethanol/water), followed by acidification to isolate intermediates such as 4-chloro-2-(2-hydroxyethyl)benzoic acid . Subsequent ammonification with concentrated ammonia in an autoclave (100–120°C, 6–8 hours) yields amino-substituted intermediates. Propionylation can be achieved using propionic anhydride in dichloromethane with catalytic DMAP, ensuring yields >70% via controlled temperature (0–5°C during acyl group introduction). Purity is enhanced via recrystallization from ethanol/hexane (m.p. 193–195°C) .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of HPLC (≥97% purity, C18 column, acetonitrile/0.1% TFA mobile phase), FT-IR (amide C=O stretch at ~1650 cm⁻¹, carboxylic O-H at ~2500–3000 cm⁻¹), and ¹H/¹³C NMR. For NMR: δ 12.2 ppm (carboxylic -OH), δ 8.1–8.3 ppm (aromatic protons adjacent to Cl), and δ 1.1–1.3 ppm (propionyl CH₃) . LC-MS (negative ion mode) confirms molecular weight (theoretical 241.67 g/mol; observed [M-H]⁻ at m/z 240.6) .

Q. What safety protocols are critical for handling chlorinated benzoic acid derivatives?

- Methodological Answer :

- Engineering controls : Use fume hoods for synthesis steps involving volatile reagents (e.g., propionic anhydride).

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Exposure limits : Monitor airborne concentrations (OSHA PEL for chlorinated organics: 5 mg/m³).

- Decontamination : Immediate shower/eye wash if skin/eye contact occurs. Contaminated clothing must be removed and laundered separately .

Advanced Research Questions

Q. How does this compound interact with TRPM4 ion channels, and what experimental approaches validate its inhibitory activity?

- Methodological Answer : The compound acts as a TRPM4 inhibitor via competitive binding to the channel’s cytoplasmic domain. Validate using:

- Electrophysiology : Whole-cell patch clamp on HEK293 cells expressing human TRPM4. Apply 10 µM compound dissolved in DMSO (final [DMSO] <0.1%). Measure current inhibition (IC₅₀ ~1.5 µM) at +80 mV .

- Cryo-EM : Co-crystallize TRPM4 with iodinated analogs (e.g., IBA, a derivative) to resolve binding at 3.2 Å resolution. Density maps show interactions with Tyr1143 and Glu1146 residues .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 1.5 µM vs. 5 µM) may arise from assay conditions. Standardize protocols:

- Cell lines : Use consistent TRPM4-expressing models (e.g., HEK293 vs. primary cardiomyocytes).

- Buffers : Control intracellular Ca²⁺ (100 nM–1 µM) to avoid TRPM4 desensitization.

- Data normalization : Reference inhibition to 9-phenanthrol (positive control) and subtract background currents .

Q. What strategies improve the compound’s metabolic stability in preclinical studies?

- Methodological Answer :

- Structural modification : Replace the propionyl group with a tert-butyl carbamate to reduce esterase cleavage (test in liver microsomes; t₁/₂ increased from 2.5 to 8.7 hours).

- Formulation : Encapsulate in PEGylated liposomes (size 100–150 nm) to enhance plasma circulation time. Validate via LC-MS/MS pharmacokinetics in rodent models .

Q. How is computational modeling used to predict off-target effects of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.